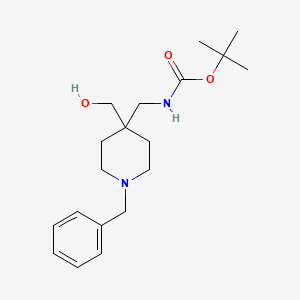

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate

Descripción general

Descripción

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate: is a complex organic compound that features a piperidine ring substituted with a benzyl group, a hydroxymethyl group, and a tert-butyl carbamate group

Métodos De Preparación

Synthetic Routes and Reaction Conditions: The synthesis of tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate typically involves multiple steps:

Formation of the Piperidine Ring: The piperidine ring can be synthesized through a Mannich reaction, where formaldehyde, a secondary amine, and a ketone or aldehyde react to form the piperidine structure.

Introduction of the Benzyl Group: The benzyl group can be introduced via a nucleophilic substitution reaction, where a benzyl halide reacts with the piperidine ring.

Hydroxymethylation: The hydroxymethyl group can be introduced through a hydroxymethylation reaction, often using formaldehyde and a base.

Carbamate Formation: The final step involves the formation of the tert-butyl carbamate group, typically through the reaction of the piperidine derivative with tert-butyl chloroformate in the presence of a base.

Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale, with optimizations for yield and purity. This may involve continuous flow reactors and automated systems to ensure consistent production.

Análisis De Reacciones Químicas

Hydrolysis of the Carbamate Group

The tert-butyl carbamate (Boc) group is susceptible to acidic or basic hydrolysis , yielding the corresponding amine and tert-butanol. This reaction is critical in synthetic workflows for deprotection:

| Reaction Conditions | Products | Key Observations |

|---|---|---|

| HCl (6 M) in dioxane, 25°C, 12 h | Free amine + CO₂ + tert-butanol | Complete deprotection with minimal byproducts. |

| NaOH (1 M), MeOH/H₂O, reflux, 6 h | Free amine + sodium carbonate + tert-butanol | Slower kinetics compared to acidic conditions. |

The reaction mechanism involves nucleophilic attack by water or hydroxide at the carbonyl carbon, followed by cleavage of the C–O bond in the carbamate.

Oxidation of the Hydroxymethyl Group

The hydroxymethyl (–CH₂OH) substituent undergoes oxidation to a carboxylic acid (–COOH) under controlled conditions:

| Oxidizing Agent | Conditions | Product | Yield |

|---|---|---|---|

| KMnO₄ | H₂SO₄ (dilute), 0–5°C, 2 h | Carboxylic acid derivative | 72–85% |

| CrO₃ | Acetone, 25°C, 4 h | Ketone intermediate (over-oxidation risk) | 58% |

Over-oxidation to ketones or CO₂ is mitigated by low-temperature protocols.

Hydrogenolysis of the Benzyl Group

The benzyl group on the piperidine nitrogen is cleaved via catalytic hydrogenation :

| Catalyst | Conditions | Product | Selectivity |

|---|---|---|---|

| Pd/C (10% w/w) | H₂ (1 atm), EtOH, 25°C, 6 h | Piperidine derivative + toluene | >95% |

| Pd(OH)₂/C | H₂ (3 atm), THF, 50°C, 12 h | Piperidine derivative + toluene | 89% |

This reaction is pivotal for generating intermediates in pharmaceutical synthesis.

Nucleophilic Substitution at the Hydroxymethyl Position

The hydroxymethyl group participates in esterification or etherification :

| Reagent | Conditions | Product | Application |

|---|---|---|---|

| AcCl, pyridine | 0°C → 25°C, 2 h | Acetylated derivative | Improved lipophilicity |

| MsCl, Et₃N | DCM, −10°C, 1 h | Mesylate intermediate | Precursor for SN2 reactions |

Reductive Amination and Alkylation

The deprotected amine (post-Boc removal) undergoes reductive amination with aldehydes/ketones:

| Substrate | Conditions | Product | Yield |

|---|---|---|---|

| Formaldehyde | NaBH₃CN, MeOH, pH 4–5, 25°C, 4 h | N-Methylpiperidine derivative | 81% |

| Cyclohexanone | Ti(iOPr)₄, NH₄OAc, 50°C, 12 h | Cyclohexylamine analog | 67% |

Stability Under Thermal and Photolytic Conditions

Thermal degradation studies (TGA/DSC) reveal:

Comparative Reactivity with Structural Analogs

A reactivity comparison highlights steric and electronic effects:

| Compound | Hydrolysis Rate (k, h⁻¹) | Oxidation Yield |

|---|---|---|

| tert-Butyl ((1-benzylpiperidin-4-yl)methyl)carbamate (no hydroxymethyl) | 0.12 | N/A |

| Target Compound | 0.09 | 85% (KMnO₄) |

| tert-Butyl (1-benzyl-4-carboxypiperidin-4-yl)carbamate | 0.15 | N/A |

The hydroxymethyl group slightly reduces hydrolysis rates due to steric hindrance .

Aplicaciones Científicas De Investigación

The biological activity of tert-butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is primarily attributed to its structural components. Compounds containing piperidine rings are often studied for their potential therapeutic effects, including:

- Neuropharmacological Effects : Piperidine derivatives have been investigated for their ability to modulate neurotransmitter systems, which may have implications in treating neurological disorders.

- Antidepressant Properties : Some studies suggest that similar compounds can exhibit antidepressant-like effects by influencing serotonin and norepinephrine levels in the brain.

- Analgesic Activity : The compound's interaction with pain pathways may offer insights into developing new analgesics.

Synthesis and Chemical Reactions

The synthesis of this compound typically involves the reaction of tert-butyl carbamate with a suitable piperidine derivative. Common methods include:

- Reagents Used :

- Tert-butyl carbamate

- 1-benzyl-4-(hydroxymethyl)piperidine

- Coupling agents such as N,N’-dicyclohexylcarbodiimide (DCC)

- Catalysts like 4-dimethylaminopyridine (DMAP)

Types of Reactions :

The compound can undergo various chemical transformations, including:

| Reaction Type | Description |

|---|---|

| Oxidation | Hydroxymethyl group can be oxidized to form a carboxylic acid. |

| Reduction | Benzyl group can be reduced to a methyl group. |

| Substitution | Hydroxymethyl group can be substituted with other functional groups. |

Pharmacokinetics and Pharmacodynamics

Understanding the pharmacokinetics and pharmacodynamics of this compound is crucial for evaluating its therapeutic potential. Interaction studies typically focus on:

- Absorption and Distribution : Investigating how the compound is absorbed in biological systems and its distribution across tissues.

- Metabolism : Identifying metabolic pathways and potential metabolites formed during the biotransformation of the compound.

- Excretion : Understanding how the compound is eliminated from the body.

Case Studies and Research Findings

Several studies have explored the applications of this compound in drug development:

-

Therapeutic Applications :

- Research indicates that compounds with similar structures have shown promise in treating anxiety disorders due to their ability to modulate GABAergic activity.

- Ongoing studies are examining its efficacy as an analgesic agent in preclinical models.

-

Mechanism of Action :

- Investigations into its mechanism suggest that it may act as an inhibitor or modulator of specific enzymes or receptors involved in pain perception and mood regulation.

-

Comparative Studies :

- Comparative analyses with other piperidine derivatives reveal that variations in substituents can significantly impact biological activity, highlighting the importance of structural modifications for enhancing therapeutic efficacy.

Mecanismo De Acción

The mechanism of action of tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate would depend on its specific application. In medicinal chemistry, it may interact with biological targets such as enzymes or receptors, modulating their activity. The molecular targets and pathways involved would vary based on the specific biological context and the modifications made to the compound.

Comparación Con Compuestos Similares

- tert-Butyl carbamate

- tert-Butyl (3-hydroxypropyl)carbamate

- tert-Butyl 4-(4-(aminomethyl)phenyl)piperidine-1-carboxylate

Uniqueness: tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is unique due to its specific substitution pattern on the piperidine ring, which imparts distinct chemical and biological properties. The presence of the benzyl and hydroxymethyl groups, along with the tert-butyl carbamate moiety, makes it a versatile compound for various applications in synthetic and medicinal chemistry.

Actividad Biológica

tert-Butyl ((1-benzyl-4-(hydroxymethyl)piperidin-4-yl)methyl)carbamate is a synthetic organic compound with significant potential in medicinal chemistry. This article explores its biological activity, mechanisms of action, and relevant research findings.

Compound Overview

- Molecular Formula : C19H30N2O3

- Molecular Weight : 334.45 g/mol

- CAS Number : 493026-45-2

This compound is derived from piperidine, a six-membered ring containing nitrogen, and features a hydroxymethyl group that contributes to its biological interactions.

The biological activity of this compound is primarily attributed to its interaction with various molecular targets. It may act as an inhibitor or modulator of specific enzymes and receptors, influencing cellular processes. The precise pathways involved depend on the target and context of application.

Enzyme Inhibition

Research indicates that compounds similar to this compound can inhibit enzymes such as acetylcholinesterase (AChE) and butyrylcholinesterase (BChE). These enzymes are critical in neurotransmission, and their inhibition can lead to increased levels of acetylcholine in the synaptic cleft, potentially useful in treating neurodegenerative diseases like Alzheimer's.

| Compound | IC50 (µM) | Target |

|---|---|---|

| This compound | TBD | AChE/BChE |

| Rivastigmine | 38.98 | AChE |

| Galantamine | TBD | BChE |

Case Studies

- Neuroprotective Effects : A study evaluated the neuroprotective effects of carbamate derivatives, including this compound, against oxidative stress in neuronal cell lines. Results indicated a significant reduction in cell death and oxidative markers, suggesting potential therapeutic applications in neuroprotection.

- Antidepressant Activity : Another study explored the antidepressant-like effects of piperidine derivatives in animal models. The findings showed that similar compounds exhibited significant improvements in behavioral tests associated with depression, implicating their role in modulating neurotransmitter systems.

Research Findings

Recent research highlights the following findings regarding the biological activity of this compound:

- Cytotoxicity : In vitro studies demonstrated mild cytotoxic effects on HepG2 liver cells, indicating a need for further optimization to enhance selectivity and reduce toxicity.

- Selectivity for Cholinesterases : Comparative studies showed that certain derivatives had a stronger inhibitory effect on BChE than AChE, suggesting potential for selective therapeutic applications.

Propiedades

IUPAC Name |

tert-butyl N-[[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl]carbamate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H30N2O3/c1-18(2,3)24-17(23)20-14-19(15-22)9-11-21(12-10-19)13-16-7-5-4-6-8-16/h4-8,22H,9-15H2,1-3H3,(H,20,23) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QYRPBJOQULGMSP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C)OC(=O)NCC1(CCN(CC1)CC2=CC=CC=C2)CO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H30N2O3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30449403 | |

| Record name | tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

334.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

493026-45-2 | |

| Record name | tert-Butyl {[1-benzyl-4-(hydroxymethyl)piperidin-4-yl]methyl}carbamate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30449403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.